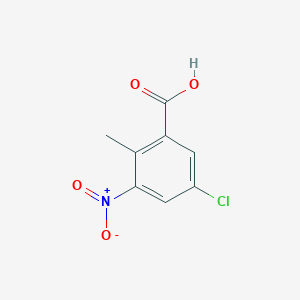

5-Chloro-2-methyl-3-nitrobenzoic acid

Descripción

5-Chloro-2-methyl-3-nitrobenzoic acid (CAS: 154257-81-5) is a substituted benzoic acid derivative featuring a chlorine atom at position 5, a methyl group at position 2, and a nitro group at position 2. It is synthesized via chlorination of 2-methyl-3-nitrobenzoic acid using 1,3-dichloro-5,5-dimethyl hydantoin in concentrated H₂SO₄ at 100°C, yielding a brown solid with a 91% yield . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) and lenalidomide derivatives .

Propiedades

IUPAC Name |

5-chloro-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLZRIXXMKXDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154257-81-5 | |

| Record name | 5-Chloro-2-methyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nitration of 2-methylbenzoic acid: The synthesis of 5-chloro-2-methyl-3-nitrobenzoic acid can begin with the nitration of 2-methylbenzoic acid. This involves treating 2-methylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the methyl group.

Chlorination: The nitrated product is then subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) to introduce the chlorine atom at the para position relative to the nitro group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as crystallization and distillation are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Reduction: 5-Chloro-2-methyl-3-nitrobenzoic acid can undergo reduction reactions to convert the nitro group to an amino group, forming 5-chloro-2-methyl-3-aminobenzoic acid. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of various substituted benzoic acid derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Catalysts: Palladium on carbon, ferric chloride.

Major Products

5-Chloro-2-methyl-3-aminobenzoic acid: Formed by reduction of the nitro group.

Substituted benzoic acids: Formed by nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Chloro-2-methyl-3-nitrobenzoic acid serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with potential therapeutic effects.

Material Science

The compound is utilized in developing advanced materials such as polymers and dyes. Its chemical properties enable it to act as a precursor in synthesizing materials with desirable characteristics for industrial applications.

Biological Studies

This compound has been studied for its biological activities, particularly its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and has potential as an anti-inflammatory agent by inhibiting certain enzymes involved in inflammatory processes.

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the Cell Counting Kit 8 (CCK-8) assay. Results indicated dose-dependent cytotoxicity, with significant apoptosis observed in treated cells. This highlights the compound's potential in cancer therapy.

Enzyme Inhibition Study

Another study focused on the compound's role as a monoacylglycerol lipase (MAGL) inhibitor. It demonstrated that this compound effectively reduced inflammatory markers in preclinical models, suggesting its potential use in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 5-chloro-2-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparación Con Compuestos Similares

5-Chloro-2-nitrobenzoic Acid

5-Chloro-4-fluoro-2-nitrobenzoic Acid

- Structure : Chlorine (C5), fluorine (C4), nitro (C2).

- Synthesis : Fluorination of 5-chloro-2-nitrobenzoic acid precursors.

- Applications : Explored in fluorinated drug candidates for improved metabolic stability .

- Key Differences: Fluorine substitution enhances electronegativity, altering electronic effects in aromatic electrophilic substitutions. Higher cost of synthesis compared to non-fluorinated analogs .

5-Bromo-2-chlorobenzoic Acid

- Structure : Bromine (C5), chlorine (C2).

- Synthesis : Bromination of 2-chlorobenzoic acid.

- Physical Properties :

- Key Differences :

Methyl 5-Chloro-2-methyl-3-nitrobenzoate

- Structure : Methyl ester derivative of 5-chloro-2-methyl-3-nitrobenzoic acid.

- Synthesis: Esterification of the parent acid using SOCl₂ in methanol (79% yield) .

- Physical Properties :

- Applications : Esterification protects the carboxylic acid group during multi-step syntheses, enabling selective functionalization .

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Reactivity: The methyl group in this compound introduces steric hindrance, slowing electrophilic substitutions compared to non-methylated analogs .

- Thermal Stability : Nitro groups generally decrease thermal stability, but the methyl group in this compound may enhance crystalline packing, improving stability .

- Biological Activity : Nitro and chloro groups synergize in anticancer PROTACs by enhancing target protein degradation efficiency .

Actividad Biológica

5-Chloro-2-methyl-3-nitrobenzoic acid (C_8H_7ClN_2O_3) is a benzoic acid derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound features a nitro group, a chlorine atom, and a methyl group attached to the benzene ring. These substituents significantly influence its chemical reactivity and biological properties. The compound can undergo various chemical reactions, such as reduction and nucleophilic substitution, which can lead to the formation of different derivatives with potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine and methyl groups modulate binding affinity and specificity. These interactions can influence several biochemical pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The compound's ability to intercalate with DNA plays a crucial role in its cytotoxic effects, leading to cell cycle arrest and induction of apoptosis .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 12.19 | Apoptosis induction |

| HeLa | 11.32 | DNA intercalation |

| A549 | 8.99 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids. By inhibiting MAGL, this compound increases levels of anti-inflammatory mediators, providing therapeutic potential for conditions like neuropathic pain and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the nitro group or the introduction of different substituents on the benzene ring can significantly alter its potency against specific biological targets. For example, substituting the nitro group with other functional groups has been shown to enhance or diminish anticancer activity depending on the nature of the substituent .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the Cell Counting Kit 8 (CCK-8) assay. Results indicated that the compound exhibited dose-dependent cytotoxicity, with significant apoptosis observed in treated cells .

- Enzyme Inhibition : Another study focused on the compound's role as a MAGL inhibitor, demonstrating that it effectively reduced inflammatory markers in preclinical models, suggesting its potential use in treating inflammatory diseases .

Q & A

Q. What green chemistry approaches minimize waste in the synthesis of this compound?

Q. How do photodegradation products of this compound impact environmental toxicity studies?

- Methodological Answer :

- UV Irradiation Experiments : Expose the compound to UV light (254 nm) in aqueous solution. Analyze degradation products (e.g., 5-chloro-2-methylbenzoic acid) via LC-MS/MS .

- Ecotoxicology Assays : Use Daphnia magna or algae models to assess the toxicity of nitro-reduced byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.